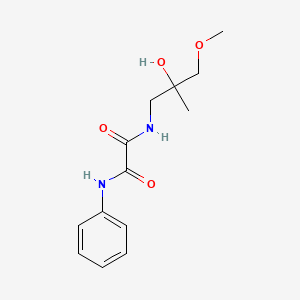
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide is a chemical compound with exciting potential in scientific research. This compound offers diverse applications due to its unique properties, making it valuable for studying various phenomena and developing innovative solutions.
準備方法
The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide typically involves the reaction of oxalyl chloride with an appropriate amine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide can be compared with other similar compounds, such as:
- N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-methoxybenzyl)oxalamide
- N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide
- N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
These compounds share similar structural features but may differ in their specific functional groups, leading to variations in their chemical properties and applications.
生物活性
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a central oxalamide group along with a hydroxymethoxyalkyl substituent. Its molecular formula is C13H18N2O4 with a molecular weight of 266.29 g/mol . The presence of hydroxyl and methoxy groups enhances its reactivity and interaction with biological targets.
Inflammatory Pathways
Preliminary studies suggest that this compound may influence inflammatory responses by interacting with the NLRP3 inflammasome. This interaction could lead to modulation of cytokine release, which is crucial in conditions such as myocardial injury following ischemia-reperfusion events.
Cell Signaling Interactions
Research indicates that compounds similar to this compound may affect various cellular signaling pathways. For instance, they could inhibit pathways involved in cell proliferation and apoptosis, making them potential candidates for cancer therapy.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits anti-inflammatory properties. For example, it has been shown to reduce the expression of pro-inflammatory cytokines in cultured macrophages.
Comparative Analysis with Similar Compounds
A comparative analysis of similar compounds reveals distinct biological profiles:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-chloro-N-(2-hydroxyphenyl)benzamide | Hydroxyl group on phenyl ring | Lacks methoxy substitution |
| 4-chloro-N-(3-methoxypropyl)benzamide | Methoxy group present | Different biological activity profile |
| 4-chloro-N-(2-hydroxy-4-methoxyphenyl)benzamide | Both hydroxyl and methoxy groups | Similar functional groups but different positioning |
The unique combination of functional groups in this compound may lead to different reactivity and biological interactions compared to the aforementioned compounds.
Potential Applications
Given its biological activity, this compound has potential applications in:
- Anti-inflammatory therapies : Targeting conditions characterized by excessive inflammation.
- Cancer treatment : As a lead compound for developing drugs that modulate cell signaling pathways involved in tumor growth and survival.
特性
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(18,9-19-2)8-14-11(16)12(17)15-10-6-4-3-5-7-10/h3-7,18H,8-9H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPIXLVXTHBGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













